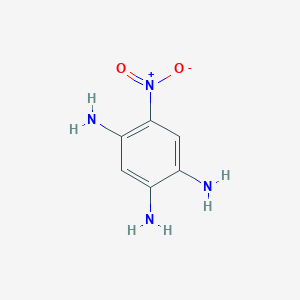

5-Nitrobenzene-1,2,4-triamine

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

6635-35-4 |

|---|---|

分子式 |

C6H8N4O2 |

分子量 |

168.15 g/mol |

IUPAC名 |

5-nitrobenzene-1,2,4-triamine |

InChI |

InChI=1S/C6H8N4O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,7-9H2 |

InChIキー |

YPQHXZUZJLGKGK-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])N)N |

正規SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])N)N |

他のCAS番号 |

6635-35-4 |

製品の起源 |

United States |

Synthetic Methodologies for 5 Nitrobenzene 1,2,4 Triamine and Its Chemical Derivatives

Established Synthetic Pathways for the Core 5-Nitrobenzene-1,2,4-triamine Structure

The synthesis of this compound is a critical process, providing a versatile building block for more complex molecules. The stability of this compound, enhanced by the electron-withdrawing nitro group, makes it a valuable precursor in various chemical applications. researchgate.net

Chemical Transformations from Accessible Precursors

The creation of this compound typically involves multi-step chemical transformations starting from more common benzene (B151609) derivatives. A common strategy involves the nitration of a benzene ring, followed by the introduction and subsequent reduction of other functional groups to form the triamine structure. libretexts.org For instance, the process can start with the nitration of benzene, followed by further substitutions and reductions. The sequence of these reactions is crucial to ensure the correct positioning of the amino and nitro groups on the benzene ring. libretexts.org

Another approach involves the reduction of dinitroaniline derivatives. For example, the reduction of 2,4-dinitroaniline (B165453) can be selectively controlled to produce the desired triamine. nih.gov The choice of reducing agent and reaction conditions is critical to achieve the desired product with high yield and purity.

The following table summarizes a selection of synthetic precursors and their transformations to yield this compound and related structures.

| Precursor | Reagents and Conditions | Product | Reference |

| 2,6-diiodo-4-nitroaniline | 1. Diazotization (NaNO₂, H₂SO₄, H₃PO₄) 2. KI | 1,2,3-Triiodo-5-nitrobenzene | orgsyn.org |

| 3,5-dinitroaniline | SnCl₂, acidic conditions | Benzene-1,3,5-triamine | udayton.edu |

| 2,4-dichloronitrobenzene | 4-aminobenzonitrile, Et₃N, DMF | N-(4-cyanophenyl)-5-chloro-2-nitroaniline | nih.gov |

| 1-fluoro-2-nitrobenzene (B31998) | Guanidines, t-BuOK, MeCN | N-oxides of 3-aminobenzo[e] libretexts.orgacademie-sciences.frconsensus.apptriazines | nih.gov |

Strategies for the Derivatization and Functionalization of this compound

Once synthesized, this compound can be further modified to create a wide range of derivatives with specific properties. These modifications can target the amino groups or involve the entire molecule in cyclization reactions.

N-Substitution and Related Amino Functionalization Reactions

The amino groups of this compound can undergo various substitution reactions. For example, N-acylation can be achieved by reacting the triamine with acyl chlorides under basic conditions. unina.it This reaction adds an acyl group to one or more of the amino groups, altering the electronic properties and reactivity of the molecule.

Reductive amination is another method used to functionalize the amino groups. This process involves the reaction of the triamine with aldehydes or ketones in the presence of a reducing agent, leading to the formation of N-alkylated derivatives. unina.it

The table below provides examples of N-substitution reactions starting from precursors that lead to functionalized nitroaniline derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-nitrobenzene-1,4-diamine | Benzyl halides, basic conditions | N-benzylated 2-nitrobenzene-1,4-diamines | unina.it |

| 5-amino-2-ethoxycarbonylamino-nitrobenzene | 4-fluorobenzaldehyde, then NaBH₄ | 2-ethoxycarbonylamino-5-(4-fluorobenzylamino)nitrobenzene | google.com |

| 2,6-dichloro-3-nitropyridine | 4-aminobenzonitrile, heat | 4-(6-chloro-3-nitropyridin-2-ylamino)benzonitrile | nih.gov |

Cyclization Reactions for Heterocyclic Ring Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The arrangement of the amino groups on the benzene ring allows for cyclization reactions to form fused ring systems. researchgate.net For instance, oxidative condensation of this compound precursors can lead to the formation of dinitro-tetraamino-phenazines. researchgate.netresearchgate.net

These cyclization reactions often involve the formation of new carbon-nitrogen bonds under oxidative conditions. researchgate.net The resulting heterocyclic structures can exhibit interesting photophysical properties, such as fluorescence. researchgate.net The synthesis of benzo[e] libretexts.orgacademie-sciences.frconsensus.apptriazines through the cyclization of N-arylguanidines derived from 1-fluoro-2-nitrobenzene is another example of creating complex heterocyclic systems. nih.gov

Preparative Routes for Metal Coordination Complexes

The amino groups of this compound can act as ligands, coordinating with metal ions to form metal complexes. The electron-withdrawing nitro group influences the coordinating ability of the amino groups. academie-sciences.fracademie-sciences.fr Specifically, the amino group in the meta position to the nitro group is more likely to coordinate with a metal center due to its higher electron density compared to the ortho and para amino groups. academie-sciences.fracademie-sciences.fr

The synthesis of these metal complexes typically involves reacting this compound with a metal salt, such as nickel(II) acetylacetonate (B107027), in a suitable solvent like toluene. academie-sciences.fracademie-sciences.fr The stoichiometry of the resulting complex can be influenced by the solvent used for crystallization. academie-sciences.frconsensus.appacademie-sciences.fr For example, recrystallization from methanol (B129727) can yield a 1:2 metal-to-ligand complex, while recrystallization from acetone (B3395972) can result in a 2:2 adduct. academie-sciences.fracademie-sciences.fr

The table below details the synthesis of nickel complexes with this compound.

| Ligand | Metal Salt | Solvent | Product | Reference |

| This compound | Ni(acac)₂ | Toluene (reaction), Methanol (crystallization) | 1:2 Ni-ligand complex | academie-sciences.fracademie-sciences.fr |

| This compound | Ni(acac)₂ | Toluene (reaction), Acetone (crystallization) | 2:2 Ni-ligand adduct | academie-sciences.fracademie-sciences.fr |

Coordination Chemistry of 5 Nitrobenzene 1,2,4 Triamine As a Versatile Ligand

Ligand Design Principles and Coordination Motifs of 5-Nitrobenzene-1,2,4-triamine

The design of this compound as a ligand is a deliberate effort to overcome the inherent instability of aromatic polyamines. researchgate.net For instance, 1,2,4-triaminobenzene, with its three amino groups, is highly susceptible to air oxidation, which compromises its aromatic character. researchgate.net The incorporation of a nitro group is intended to decrease the electron density on the aromatic ring, thereby preventing this oxidation. researchgate.net

The electronic properties of the amino and nitro substituents on the benzene (B151609) ring are pivotal in dictating the coordination behavior of this compound. The strongly electron-withdrawing nitro group significantly reduces the electron density of the aromatic ring. researchgate.net This "deactivates" the amino groups in the ortho and para positions relative to the nitro group, diminishing their basicity and availability for coordination to a metal center. researchgate.net

In contrast, the amino group at the meta position (N1) is less affected by the nitro group's electron-withdrawing resonance effect. academie-sciences.fr This results in a higher availability of its lone pair of electrons for forming a dative bond with a metal ion. academie-sciences.fr X-ray diffraction studies have confirmed this disparity in electron density through analysis of the carbon-nitrogen bond lengths. The N(1)-C(Ar) bond distance is longer (1.437 Å), indicating a lack of conjugation, while the N(4)-C(Ar) and N(3)-C(Ar) distances are shorter (1.355 Å and 1.350 Å, respectively) due to conjugation with the nitro group. academie-sciences.fr This electronic differentiation is a key principle guiding the ligand's coordination.

From a steric perspective, the arrangement of the three amino groups and the nitro group around the benzene ring influences how the ligand can approach and bind to a metal center. While the molecule is relatively planar, the potential for hydrogen bonding between the amino groups and with the nitro group can influence its conformational preferences and, consequently, its coordination geometry.

Given the electronic differentiation of its amino groups, this compound primarily exhibits a monodentate coordination mode. academie-sciences.fracademie-sciences.fr The amino group at the meta position to the nitro group is the most likely coordination site due to its relatively higher electron density. academie-sciences.fr

In known complexes with Nickel(II), the ligand coordinates exclusively through the N(1) amino group. academie-sciences.fracademie-sciences.fr This monodentate linkage is a recurring motif. academie-sciences.fracademie-sciences.fr While bidentate coordination involving two adjacent amino groups might be theoretically possible, the electronic deactivation of the ortho and para amino groups by the nitro substituent makes chelation unfavorable. researchgate.net Similarly, a bridging bidentate mode, which has been observed for simpler phenylenediamines, is less likely with this ligand due to the same electronic constraints. academie-sciences.fr

Synthesis and Structural Elucidation of Metal-5-Nitrobenzene-1,2,4-triamine Complexes

The synthesis of metal complexes with this compound has been successfully demonstrated, leading to the isolation and structural characterization of novel coordination compounds. academie-sciences.fr

Research has focused on the complexation of this compound with Nickel(II) ions. academie-sciences.fracademie-sciences.fr A common synthetic approach involves the reaction of the ligand with a Nickel(II) precursor, such as Nickel(II) acetylacetonate (B107027) (Ni(acac)₂), in a suitable solvent like toluene. academie-sciences.fracademie-sciences.fr This reaction, typically carried out at room temperature, yields a precipitate which can then be recrystallized to obtain single crystals for X-ray diffraction analysis. academie-sciences.fracademie-sciences.fr

The resulting Nickel(II) complexes exhibit an octahedral geometry around the metal center. academie-sciences.fracademie-sciences.fr In these structures, the this compound ligand acts in a monodentate fashion, coordinating through the meta-amino group. academie-sciences.fracademie-sciences.fr The remaining coordination sites on the Nickel(II) ion are occupied by other ligands, such as acetylacetonate (acac) moieties. academie-sciences.fracademie-sciences.fr

The solvent used for crystallization plays a crucial role in determining the stoichiometry and architecture of the final metal complex. academie-sciences.fracademie-sciences.fr This highlights the influence of the reaction environment on the self-assembly process of the coordination compound.

For instance, when the initial precipitate from the reaction of this compound and Ni(acac)₂ is recrystallized from methanol (B129727), a 1:2 (metal:ligand) complex is formed. academie-sciences.fracademie-sciences.fr In this complex, the Nickel(II) ion is coordinated to two acetylacetonate ligands and two molecules of this compound. academie-sciences.fr

Conversely, recrystallization of the same precursor from acetone (B3395972) leads to the formation of a 2:2 adduct with a different stoichiometry. academie-sciences.fracademie-sciences.fr A notable feature of this acetone-derived complex is the bridging coordination mode of two of the acetylacetonate ligands, where an oxygen atom from each coordinates to two different Nickel(II) centers, bringing them into close proximity (d(Ni···Ni) = 3.215 Å). academie-sciences.fr This demonstrates that the choice of solvent can direct the formation of distinct supramolecular architectures. academie-sciences.fr

Table 1: Influence of Solvent on Nickel(II)-5-Nitrobenzene-1,2,4-triamine Complex Formation

| Crystallization Solvent | Metal:Ligand Stoichiometry | Resulting Complex | Key Structural Feature |

|---|---|---|---|

| Methanol | 1:2 | [Ni(acac)₂(this compound)₂] | Mononuclear complex with monodentate this compound ligands. academie-sciences.fracademie-sciences.fr |

Intermolecular and Intramolecular Interactions in Coordinated Systems

In the solid-state structures of Nickel(II) complexes with this compound, extensive hydrogen bonding is observed. academie-sciences.fr Numerous N-H···O hydrogen bonds involving the coordinated and uncoordinated amino groups of the ligand and the oxygen atoms of the acetylacetonate ligands contribute significantly to the stability of the molecular architecture. academie-sciences.fr The distances of these interactions typically range from 1.976 to 2.251 Å. academie-sciences.fr The presence of these intramolecular hydrogen bonds is likely a key factor in the successful isolation and characterization of these complexes, despite the potentially weak monodentate aromatic amine linkage. academie-sciences.fracademie-sciences.fr

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,4-triaminobenzene |

| Nickel(II) acetylacetonate |

| Toluene |

| Methanol |

Role of Hydrogen Bonding in Complex Stabilization

Hydrogen bonding plays a critical role in the stabilization of coordination complexes involving this compound. In nickel(II) complexes synthesized with this ligand, extensive networks of hydrogen bonds have been observed to stabilize the molecular architecture in the solid state. academie-sciences.frresearchgate.net

Similarly, in a dinuclear nickel complex, numerous N–H⋯O bonding interactions contribute significantly to the stabilization of the molecule. academie-sciences.fr These interactions, with bond distances ranging from 1.976 to 2.251 Å, involve the amine groups of the this compound ligand and oxygen atoms from adjacent acetylacetonate (acac) ligands. academie-sciences.fr The presence of these intramolecular hydrogen bonds is a key factor in the ability to fully characterize these complexes by X-ray diffraction, despite the typically weak linkage associated with monodentate aromatic amine ligands. researchgate.netacademie-sciences.fr

Table 1: Hydrogen Bonding Interactions in a Dinuclear Nickel(II) Complex with this compound

| Donor Atom | Acceptor Atom | Distance (Å) |

|---|---|---|

| N(1)-H | O (acac) | 1.976 - 2.251 |

| N(2)-H | O (acac) | 1.976 - 2.251 |

| N(3)-H | O (acac) | 1.976 - 2.251 |

Data derived from a study on nickel complexes where N–H⋯O interactions were observed in this range. academie-sciences.fr

Influence of the Nitro Group on Ligand Reactivity and Stability within Coordination Environments

The nitro (NO₂) group on the this compound ligand has a profound impact on its stability and reactivity in coordination chemistry. academie-sciences.fracademie-sciences.frkab.ac.ug This influence is primarily electronic, stemming from the strong electron-withdrawing nature of the nitro substituent. academie-sciences.frresearchgate.net

A primary effect of the nitro group is the enhanced stability of the ligand itself. Aromatic triamines, such as 1,2,4-triaminobenzene, are typically highly unstable in air and prone to oxidation, which compromises their aromatic character. researchgate.net The incorporation of the nitro group strongly reduces the electron density on the aromatic ring, which in turn prevents this air oxidation. academie-sciences.frresearchgate.net This "deactivation" makes this compound an air-stable ligand, facilitating its use in coordination chemistry. researchgate.netacademie-sciences.fr

Furthermore, the nitro group dictates the ligand's reactivity and coordination mode. The electron-withdrawing effect is not uniform across the three amino groups. It significantly deactivates the amino groups at the ortho (position 2) and para (position 4) positions relative to the nitro group. researchgate.net This deactivation reduces the availability of the lone pair of electrons on their nitrogen atoms for coordination. In contrast, the amino group at the meta (position 1) position is less affected. academie-sciences.fr

This differential reactivity is experimentally confirmed by bond length analysis from X-ray crystallography. academie-sciences.frresearchgate.net The bond distance between the meta-amino nitrogen and its adjacent aromatic carbon (N(1)⋯C(Ar)) is approximately 1.437 Å, indicating a lack of conjugation and thus a more available lone pair for coordination. academie-sciences.frresearchgate.net Conversely, the bond lengths for the ortho and para amino groups (N(2)⋯C(Ar) and N(4)⋯C(Ar)) are significantly shorter (around 1.350 Å and 1.355 Å, respectively), which is indicative of conjugation with the nitro group. academie-sciences.frresearchgate.net Consequently, this compound acts as a monodentate ligand, coordinating exclusively through the meta-amino group (N1). researchgate.netacademie-sciences.fr

Table 2: Influence of Nitro Group on N-C(Aromatic) Bond Lengths in a Coordinated this compound Ligand

| Amino Group Position | Nitrogen Atom | N-C(Ar) Bond Length (Å) | Coordination Activity |

|---|---|---|---|

| meta | N(1) | 1.437 | Coordinating |

| para | N(4) | 1.355 | Deactivated |

| ortho | N(2) | 1.350 | Deactivated |

Data sourced from single-crystal X-ray analysis of a nickel complex. academie-sciences.frresearchgate.net

Applications of 5 Nitrobenzene 1,2,4 Triamine As a Key Chemical Precursor

Precursor in the Synthesis of Advanced Organic Chromophores and Dyes

5-Nitrobenzene-1,2,4-triamine serves as a foundational molecule in the synthesis of sophisticated organic chromophores and dyes, which are valued for their unique photophysical properties. Its reactive amine groups readily participate in condensation and oxidative cyclization reactions, leading to the formation of extended conjugated systems with tailored absorption and emission characteristics.

Formation of Dinitro-tetraamino-phenazine Dyes

A notable application of this compound is in the synthesis of dinitro-tetraamino-phenazine dyes. These dyes are synthesized through an oxidative dimerization of the precursor, where two molecules of this compound undergo a reaction to form the larger phenazine scaffold. This process involves the formation of two new carbon-nitrogen bonds, resulting in a highly conjugated system. The presence of both amino and nitro groups on the phenazine core allows for fine-tuning of the electronic properties and, consequently, the color and fluorescence of the resulting dyes.

Chemical Pathways to Benzoquinonediimine-Fused Quinoxalines

Further chemical transformations of the dinitro-tetraamino-phenazine dyes derived from this compound can lead to the formation of benzoquinonediimine-fused quinoxalines. This is typically achieved through the reduction of the nitro groups on the phenazine ring. The resulting structures possess an even more extended π-electron system, which can lead to interesting electronic and optical properties, making them promising candidates for applications in materials science and electronics.

Role in the Construction of Heterocyclic Systems for Diverse Applications

The high nitrogen content and multiple reactive sites of this compound make it an ideal precursor for the synthesis of a variety of nitrogen-rich heterocyclic compounds. These heterocycles are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Nitrogen-Rich Heterocycles

The three amino groups on the this compound ring can be selectively functionalized to construct various heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds can lead to the formation of fused ring systems containing multiple nitrogen atoms. The presence of the nitro group can further influence the reactivity of the molecule and the properties of the resulting heterocycles. While specific examples of the direct use of this compound for a broad range of nitrogen-rich heterocycles are still emerging in the literature, its structural motifs are found in various complex heterocyclic compounds, suggesting its potential as a versatile building block in this area.

Integration into Polymeric Materials Science

The trifunctional nature of this compound also lends itself to applications in polymer chemistry, where it can be used as a monomer to introduce specific functionalities and to create cross-linked or hyperbranched polymer architectures. These polymers often exhibit enhanced thermal stability and mechanical properties.

Monomeric Applications for High-Performance Polymers (e.g., Polyimides, Covalent Triazine Polymers)

This compound has the potential to be utilized as a triamine monomer in the synthesis of high-performance polymers such as polyimides and covalent triazine polymers. In the case of polyimides, the amino groups can react with dianhydrides to form a poly(amic acid) precursor, which is then thermally or chemically imidized to the final polyimide. The incorporation of a triamine monomer like this compound can lead to the formation of cross-linked polyimide networks with improved solvent resistance and thermomechanical stability.

Similarly, in the synthesis of covalent triazine polymers (CTPs), the amino groups of this compound could potentially react with cyanuric chloride or other triazine-based monomers to form a porous, nitrogen-rich network. The resulting CTPs could have applications in gas storage and separation, catalysis, and as supports for other functional materials. While the direct use of this compound in these specific polymer classes is an area of ongoing research, the fundamental reactivity of its functional groups makes it a promising candidate for the development of novel high-performance polymeric materials.

Functionalization of Polymeric Architectures (e.g., Hypercrosslinked Polymers)

Extensive research into the functionalization of polymeric architectures, particularly hypercrosslinked polymers (HCPs), has yet to specifically detail the direct application of this compound as a key chemical precursor. Current scientific literature on the modification of HCPs primarily focuses on indirect methods of introducing amino functionalities.

A prevalent strategy for the amination of HCPs involves a two-step post-synthetic modification. This process typically begins with the nitration of the aromatic units within the polymer backbone, followed by the subsequent reduction of the introduced nitro groups to form amine functionalities. This method has been successfully employed to enhance the properties of benzene-based HCPs, for instance, to improve their carbon dioxide adsorption capabilities.

While nitrobenzene (B124822) and its derivatives are utilized in polymer science, for example as solvents or in the synthesis of azo-functionalized polymers, the specific role of this compound in the direct functionalization of hypercrosslinked polymers is not documented in the available research. Scientists have explored the use of monomers already containing amine groups, such as 4-Amino-p-terphenyl, to synthesize amine-functionalized HCPs in a more direct, one-step process. However, this approach does not involve this compound.

Further investigation is required to explore the potential of this compound as a direct precursor for the functionalization of hypercrosslinked polymers and to determine the potential advantages this specific compound might offer in tailoring the properties of these advanced materials.

Advanced Analytical and Spectroscopic Characterization Techniques for 5 Nitrobenzene 1,2,4 Triamine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization

NMR spectroscopy is a cornerstone technique for determining the precise structure of 5-Nitrobenzene-1,2,4-triamine in solution. By analyzing the magnetic properties of its atomic nuclei, researchers can map out the connectivity and chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the hydrogen atoms in the this compound molecule. The analysis of a ¹H NMR spectrum recorded in a deuterated acetone (B3395972) solvent reveals distinct signals corresponding to the aromatic protons and the amine (-NH₂) groups. academie-sciences.fr The electron-withdrawing nature of the nitro (-NO₂) group and the electron-donating nature of the amine groups significantly influence the chemical shifts of the aromatic protons, causing them to appear at different frequencies and providing insight into the electronic distribution within the benzene (B151609) ring. academie-sciences.fr

The spectrum for 1,2,4-triamino-5-nitrobenzene in acetone-d₆ shows specific signals for the aliphatic chains of the ligand. academie-sciences.fr When the compound forms complexes, such as with nickel acetylacetonate (B107027), the ¹H NMR spectrum shows notable shifts. For instance, in the spectrum of a nickel complex in acetone-d₆ or methanol-d₄, signals from the ligand's aliphatic chains and peaks from the acetylacetonate (acac) moiety are observed in the 1–5 ppm region. academie-sciences.fr

Table 1: ¹H NMR Spectral Data for this compound and its Complex

| Compound | Solvent | Region (ppm) | Observed Signals |

|---|---|---|---|

| This compound | Acetone-d₆ | - | Aromatic and amine protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift influenced by its electronic environment. The carbon atom directly attached to the nitro group is expected to be significantly deshielded and appear at a high chemical shift (downfield). Conversely, carbons bonded to the amine groups would be more shielded. While detailed experimental ¹³C NMR data for this compound is not extensively reported in the literature, studies on similar nitrobenzene-1,2-diamines show that theoretical calculations can accurately predict these chemical shifts. researchgate.net

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies

Nitrogen-15 NMR (¹⁵N NMR) is a powerful, albeit less common, technique for probing the nitrogen atoms of the amine and nitro groups directly. This method can provide invaluable information on the electronic structure and bonding environment of the nitrogen centers. For related nitrobenzene-1,2-diamines, ¹⁵N NMR studies have been successfully conducted in both solution and solid states, with experimental results showing good agreement with theoretical calculations. researchgate.net These studies help in quantifying the contribution of different substituents to the ¹⁵N chemical shifts of the amino groups. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. academie-sciences.fr

The N-H stretching vibrations of the primary amine groups are typically observed as strong bands in the region above 3250 cm⁻¹. academie-sciences.fr The nitro group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. When the compound coordinates with a metal ion, such as nickel, the N-H vibrations are shifted, indicating the involvement of one or more amine groups in the coordination. academie-sciences.fr In one such nickel complex, the C-H vibrations around 2900 cm⁻¹ remain unaffected, while new strong bands appear around 1380, 1020, and 925 cm⁻¹, which are attributed to carbon-oxygen and carbon-carbon bonds from the ancillary acetylacetonate ligand. academie-sciences.fr

Table 2: Key IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | > 3250 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1550-1500 |

| Nitro (-NO₂) | Symmetric Stretch | ~1350-1300 |

| Aromatic Ring | C-H Stretch | ~3100-3000 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-Crystal X-ray Diffraction Studies of the Compound and Its Complexes

While the single-crystal X-ray structure of free this compound is not prominently detailed, the structures of its metal complexes have been successfully determined. academie-sciences.fr Studies on nickel(II) complexes formed with this ligand reveal crucial details about its coordinating behavior. academie-sciences.fr

In these complexes, this compound acts as a monodentate ligand. academie-sciences.fr Coordination to the nickel center occurs through the lone pair of the amine function at the N(1) position, which is meta with respect to the electron-withdrawing nitro group. academie-sciences.fr The stability of these complexes is significantly enhanced by numerous intramolecular hydrogen bonding interactions. Specifically, N-H⋯O bonds are formed between the amine groups and the oxygen atoms of the ancillary acetylacetonate ligands, with distances ranging from 1.976 to 2.251 Å. academie-sciences.fr The incorporation of the nitro group is noted to have a major impact on the stability and reactivity of the ligand, reducing its electron density and preventing air oxidation, which is a common issue with other aromatic polyamines. academie-sciences.fr

Table 3: Crystallographic and Structural Information for a Nickel Complex of this compound

| Parameter | Description |

|---|---|

| Coordination Mode | Monodentate via N(1) amine group |

| Metal Center | Nickel (Ni) |

| Key Interactions | Intramolecular N-H⋯O hydrogen bonds |

| H-bond distance range | 1.976 Å to 2.251 Å |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Elucidation of Bond Lengths, Angles, and Crystal Packing Motifs

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice provides invaluable insight into the nature of chemical bonding and intermolecular forces. X-ray crystallography is a premier technique for determining these structures, revealing exact bond lengths, angles, and the preferred packing motifs that govern the solid-state architecture of a compound. wikipedia.org

For adducts of this compound, single-crystal X-ray diffraction analysis has been successfully employed to characterize their molecular geometry and supramolecular assembly. Specifically, the structures of nickel(II) complexes involving this compound as a ligand have been elucidated. academie-sciences.fr

In one such complex, a nickel ion is coordinated in an octahedral geometry. academie-sciences.fr The this compound ligand and acetylacetonate (acac) moieties surround the central metal ion. The analysis of this crystal structure provides concrete data on the bond distances and angles within the coordinated ligand, offering a detailed view of its molecular conformation when bound to a metal center.

Selected crystallographic data for a nickel adduct of this compound are presented below. This data highlights the key geometric parameters of the coordinated ligand.

| Bond | Length (Å) |

|---|

| Angle | Degree (°) |

|---|

Crystal data derived from a nickel complex featuring this compound as a ligand. academie-sciences.fr

Other Relevant Spectroscopic and Analytical Methods (e.g., Mass Spectrometry, UV-Vis Spectroscopy)

Beyond X-ray crystallography, other spectroscopic and analytical techniques are crucial for characterizing this compound and its derivatives, providing complementary information about its mass, electronic structure, and behavior in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For organic molecules, it provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns. The molecular weight of the parent nitrobenzene (B124822) molecule is 123.11 g/mol , which corresponds to a prominent peak in its mass spectrum. researchgate.netnist.gov However, in the case of this compound, obtaining clear mass spectrometry data has proven challenging. Investigations into its nickel complexes reported that mass spectrometry could not provide usable data due to the presence of numerous peaks in both methanol (B129727) and acetone solutions, suggesting potential instability or complex solution-state behavior under the analysis conditions. academie-sciences.fr

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the electronic structure of the molecule. Aromatic nitro compounds are known to absorb in the UV-Vis region. nih.govresearchgate.net

For this compound, UV-Vis spectroscopy has been used to characterize the compound in solution. Studies have shown that in both methanol and acetone, the compound exhibits a specific absorption profile. Interestingly, the UV-Vis spectrum of a nickel complex of this compound was found to be identical to that of the free ligand. academie-sciences.fr This observation suggests a weak linkage within the complex in solution, indicating that the coordination environment may be labile. academie-sciences.fr

The table below summarizes the key findings from these analytical methods.

| Technique | Compound/Adduct | Key Findings | Reference |

|---|

Theoretical and Computational Investigations of 5 Nitrobenzene 1,2,4 Triamine

Quantum Chemical Approaches for Electronic Structure and Reactivity Profiling

Quantum chemical methods are fundamental tools for investigating the intrinsic properties of molecules. By solving the Schrödinger equation, or approximations of it, these techniques can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like 5-Nitrobenzene-1,2,4-triamine. DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms.

Interactive Data Table: Comparison of Calculated Bond Lengths (in Å) for Nitrobenzene (B124822)

| Bond | Calculated Value (Å) |

| C-C (aromatic) | ~1.398 |

| C-H (aromatic) | ~1.087 |

| C-N (nitro) | ~1.483 |

| N-O (nitro) | ~1.224 |

Note: This data is for the parent nitrobenzene molecule and serves as an illustrative example. The presence of three amino groups in this compound would influence these values.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are also highly effective in predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net Theoretical and experimental NMR studies on a series of nitrobenzene-1,2-diamines have demonstrated good agreement between chemical shifts calculated using the B3LYP functional and a 6-311++G(d,p) basis set and experimental values. researchgate.net For this compound, one would expect the aromatic protons and carbons to exhibit a range of chemical shifts due to the varying electronic environments created by the nitro and amino groups. The protons and carbons ortho and para to the strongly electron-withdrawing nitro group would be expected to be deshielded and resonate at a higher frequency (higher ppm) compared to those meta to this group. The amino groups, being electron-donating, would have an opposing shielding effect.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Nitro-Aminobenzene System

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-NH₂ | - | ~145 |

| C2-NH₂ | - | ~130 |

| C3-H | ~6.5 | ~110 |

| C4-NH₂ | - | ~140 |

| C5-NO₂ | - | ~150 |

| C6-H | ~7.8 | ~120 |

Note: These are hypothetical values for illustrative purposes, based on general substituent effects on benzene (B151609). Actual calculated values for this compound would require a specific GIAO/DFT calculation.

IR Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations can help in the assignment of experimental IR bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group, typically found in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively. esisresearch.orgijsr.net The N-H stretching vibrations of the amino groups would be expected in the 3300-3500 cm⁻¹ region. Additionally, C-N stretching and N-H bending modes would be present, along with aromatic C-C and C-H stretching and bending vibrations. scispace.com

Molecular Modeling of Intermolecular Interactions and Crystal Packing

The properties of a material in the solid state are governed by the way its molecules pack together, which in turn is dictated by intermolecular forces. Molecular modeling techniques are essential for understanding these interactions.

Analysis of Hydrogen Bonding Networks and Their Energetics

Hydrogen bonding is a critical intermolecular interaction in this compound due to the presence of both hydrogen bond donors (the amino groups) and acceptors (the nitro group and the amino nitrogens). These interactions play a significant role in determining the crystal structure and influencing properties such as density and sensitivity.

In the solid state, these molecules are likely to form extensive networks of intermolecular hydrogen bonds. For instance, the amino hydrogens can form N-H···O bonds with the oxygen atoms of the nitro group of a neighboring molecule. Similarly, N-H···N hydrogen bonds can form between amino groups. The strength of these hydrogen bonds can be estimated computationally. For example, studies on related compounds have shown that N-H···O hydrogen bond energies can range from 20 to 30 kJ/mol. rsc.org The specific geometry and energetics of the hydrogen bonding network in this compound would require detailed analysis of its crystal structure, likely obtained from X-ray diffraction, followed by computational modeling.

Investigation of π-Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of adjacent this compound molecules can contribute significantly to the stability of the crystal lattice. These interactions arise from the attractive forces between the electron-rich π-systems of the benzene rings.

Computational studies on benzene derivatives have shown that π-stacking interaction energies can be substantial, often in the range of -8 to -12 kcal/mol (-33 to -50 kJ/mol), depending on the substituents and the relative orientation of the rings (e.g., face-to-face, slipped-parallel). researchgate.netbanglajol.info For nitroarenes, these interactions can be particularly strong. nih.gov The presence of both electron-donating amino groups and an electron-withdrawing nitro group on the benzene ring of this compound would create a polarized π-system, which could lead to strong, directional π-stacking interactions. These quadrupole-quadrupole interactions are a key factor in the arrangement of molecules in the crystal.

Advanced Computational Methodologies in Chemical Research

The field of computational chemistry is continually evolving, with the development of new methods that offer greater accuracy and the ability to model more complex systems. For energetic materials like this compound, advanced methodologies are being employed to predict performance and safety with increasing reliability.

High-level ab initio methods, such as coupled-cluster theory, can provide benchmark-quality data on molecular properties, though at a higher computational cost than DFT. Multiscale modeling approaches, which combine quantum mechanical calculations on a small, reactive region of a system with classical molecular mechanics for the larger environment, are becoming increasingly important for studying the behavior of energetic materials under realistic conditions. Furthermore, the integration of machine learning with computational chemistry is an emerging area with the potential to accelerate the discovery and design of new materials with tailored properties by learning from large datasets of experimental and computational results. These advanced computational strategies are poised to play a crucial role in the future of chemical research, including the study of complex molecules like this compound.

An article on the theoretical and computational investigations of this compound cannot be generated as requested. Extensive searches for scientific literature detailing "Reactive Molecular Dynamics Simulations" and "Hirshfeld Surface Analysis" specifically for the compound this compound did not yield any relevant studies.

The instructions specified that the article must be strictly structured around the provided outline:

Hirshfeld Surface Analysis for Intermolecular Contact Characterization

Without any available research data on these specific computational analyses for this compound, it is not possible to generate thorough, informative, and scientifically accurate content for the requested sections and subsections. To adhere to the strict content inclusions and to avoid introducing information outside the explicit scope, no article can be produced.

Future Research Trajectories and Emerging Paradigms for 5 Nitrobenzene 1,2,4 Triamine

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 5-Nitrobenzene-1,2,4-triamine is geared towards the adoption of green and sustainable chemistry principles. Traditional methods for the reduction of nitroaromatic compounds, a key step in the synthesis of aromatic amines, often rely on harsh reagents and conditions. Current research is exploring more environmentally benign alternatives that offer high efficiency and selectivity.

Future synthetic methodologies are expected to focus on:

Catalytic Transfer Hydrogenation: This approach utilizes hydrogen donors in the presence of a heterogeneous or homogeneous catalyst. It offers a safer and more sustainable alternative to using high-pressure hydrogen gas.

Metal-Free Reductions: The use of non-metallic reducing agents is gaining traction to avoid metal contamination in the final product and reduce environmental impact. organic-chemistry.org

Continuous-Flow Synthesis: This technique allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. beilstein-journals.org The reduction of nitro compounds to amines has been successfully demonstrated under continuous-flow conditions. beilstein-journals.org

Biocatalysis: The use of enzymes or whole-cell systems for the reduction of nitro groups presents a highly selective and environmentally friendly pathway.

These novel approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources, aligning with the principles of sustainable chemical manufacturing. The development of such pathways for this compound will be crucial for its broader application.

Exploration of Advanced Coordination Complexes with Tailored Properties

The coordination chemistry of this compound is a burgeoning field with significant potential. The presence of multiple nitrogen donor atoms from the amino groups allows for the formation of a variety of coordination complexes with transition metals. The electron-withdrawing nature of the nitro group plays a crucial role in the stability and reactivity of the resulting complexes. academie-sciences.fracademie-sciences.fr

Recent research has demonstrated the synthesis and characterization of nickel(II) complexes with this compound. academie-sciences.fracademie-sciences.fr In these complexes, the ligand acts in a monodentate fashion, with only one of the amino groups coordinating to the metal center. academie-sciences.fracademie-sciences.fr This is attributed to the "deactivation" of the other two amino groups by the electron-withdrawing nitro group. academie-sciences.fracademie-sciences.fr

Future exploration in this area will likely involve:

Synthesis with a Wider Range of Transition Metals: Investigating the coordination of this compound with other transition metals such as copper, cobalt, and zinc will lead to complexes with diverse electronic and magnetic properties.

Control of Coordination Mode: Exploring reaction conditions and ancillary ligands to influence the coordination mode of this compound (e.g., bidentate or bridging) could lead to the formation of novel polynuclear architectures.

Investigation of Physicochemical Properties: A thorough examination of the spectroscopic, magnetic, and electrochemical properties of these new complexes will be essential to understand their structure-property relationships and identify potential applications.

The table below summarizes the key findings from the characterization of a nickel(II) complex with this compound.

| Property | Observation | Reference |

| Coordination Geometry | Octahedral | academie-sciences.fracademie-sciences.fr |

| Ligand Binding Mode | Monodentate | academie-sciences.fracademie-sciences.fr |

| Role of Nitro Group | Stabilizes the ligand and influences reactivity | academie-sciences.fracademie-sciences.fr |

| Ancillary Ligands | Acetylacetonate (B107027) (acac) | academie-sciences.fracademie-sciences.fr |

Innovative Applications in Next-Generation Materials and Functional Systems

The unique molecular structure of this compound makes it a promising building block for a variety of next-generation materials. While direct applications are still under exploration, its structural motifs are found in compounds used in several advanced material systems.

Potential future applications include:

Conductive Polymers: The amino groups in this compound could serve as polymerization sites for the creation of novel conductive polymers. The incorporation of the nitro group could modulate the electronic properties of the resulting material. Triarylamine and triazole-based polymers have already shown promise in electrochromic devices and as proton-conducting membranes. mdpi.comnih.gov

Energetic Materials: The high nitrogen content and the presence of the nitro group suggest that this compound and its derivatives could be investigated as components of energetic materials. researchgate.netpurdue.edu Research into related nitro- and triazole-containing compounds is an active area in this field. uni-muenchen.depurdue.edu

Porous Materials for Gas Storage and Separation: The rigid structure and potential for forming hydrogen-bonded networks make this compound a candidate for the synthesis of porous organic frameworks (POFs) or metal-organic frameworks (MOFs). These materials could have applications in gas storage and separation.

The development of these applications will require a multidisciplinary approach, combining synthetic chemistry, materials science, and engineering.

Integration of Multiscale Computational Approaches for Predictive Chemical Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and design of new materials based on this compound. Multiscale modeling approaches, which combine different levels of theory to simulate complex systems, are particularly promising.

Future computational research trajectories will likely include:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its coordination complexes. nih.govosti.gov Such studies can help in understanding the ligand's coordination behavior and predicting the properties of new complexes.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of materials based on this compound, such as the conformational changes in polymers or the diffusion of guest molecules in porous frameworks.

Multiscale Modeling of Material Properties: By integrating quantum mechanical calculations with classical simulations, it is possible to predict the macroscopic properties of materials from their molecular structure. chemrxiv.orgresearchgate.net This approach can be used to screen potential candidates for specific applications, such as energetic materials or conductive polymers, before their synthesis. chemrxiv.orgresearchgate.net

The synergy between computational modeling and experimental work will be crucial for the rational design of new materials with tailored properties based on this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-nitrobenzene-1,2,4-triamine, and how is structural validation performed?

- Synthesis : Oxidative coupling of nitro-substituted benzene precursors under controlled conditions (e.g., using HNO₃/H₂SO₄ as oxidizing agents) is a common method. Evidence from substituted tetraamino-phenazine synthesis shows that oxidative formation of intermolecular C-N bonds from this compound precursors yields stable intermediates, with yields optimized by adjusting reaction temperature (80–120°C) and stoichiometry .

- Structural Validation : X-ray crystallography (using SHELX programs for refinement ) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) are critical. For example, nitro group vibrations in FT-IR (~1520 cm⁻¹) and aromatic proton splitting patterns in NMR confirm substitution patterns .

Q. How are the photophysical properties of this compound derivatives characterized experimentally?

- Methodology : UV-Vis absorption (300–600 nm range) and fluorescence spectroscopy (emission at 550–700 nm) are used to study electronic transitions. Solid-state fluorescence enhancement, observed in phenazine derivatives, is quantified via quantum yield measurements using integrating spheres . Time-resolved spectroscopy can further elucidate excited-state dynamics.

Advanced Research Questions

Q. How can contradictory data on reaction yields in oxidative coupling of this compound be resolved?

- Root Cause Analysis : Discrepancies often arise from side reactions (e.g., over-oxidation or incomplete nitro reduction). High-performance liquid chromatography (HPLC) with UV detection identifies byproducts, while kinetic studies (e.g., variable-temperature NMR) monitor intermediate stability .

- Mitigation Strategies : Optimize reaction time (e.g., 12–24 hours) and use scavengers (e.g., thiourea) to suppress radical-mediated side pathways. Triangulate data from multiple batches to distinguish systematic vs. random errors .

Q. What experimental designs are suitable for probing the reduction mechanism of this compound to benzoquinonediimine-fused quinoxalines?

- Mechanistic Probes : Isotopic labeling (¹⁵N at nitro groups) tracks nitrogen migration during reduction. In situ FT-IR monitors nitro-to-amine conversion, while cyclic voltammetry identifies redox-active intermediates .

- Computational Validation : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. Compare theoretical activation energies with experimental Arrhenius plots to validate mechanisms .

Q. How can crystallographic data for this compound derivatives be refined to resolve disorder in nitro group orientations?

- Refinement Techniques : Use SHELXL’s PART and SAME commands to model positional disorder. Apply anisotropic displacement parameters (ADPs) for nitro oxygen atoms. Multi-conformer models weighted via SUMP improve R-factor convergence .

- Validation : Cross-check residual electron density maps (<0.3 eÅ⁻³) and Hirshfeld surface analysis to confirm geometric plausibility .

Methodological Considerations

- Purity Assessment : Combine melting point analysis (e.g., mp 157–161°C for related nitroanilines ) with LC-MS to detect trace impurities (<0.1% w/w).

- Data Contradiction Resolution : Apply Bayesian statistical models to weigh conflicting results (e.g., yield variations) against experimental parameters (catalyst loading, solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。